molecular formula C20H17N3O3 B11650442 (2E)-3-(4-ethoxy-3-methoxyphenyl)-2-(4-hydroxyquinazolin-2-yl)prop-2-enenitrile

(2E)-3-(4-ethoxy-3-methoxyphenyl)-2-(4-hydroxyquinazolin-2-yl)prop-2-enenitrile

Cat. No.: B11650442
M. Wt: 347.4 g/mol
InChI Key: RGQGTOLEFZMZKW-GXDHUFHOSA-N
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Description

(2E)-3-(4-ETHOXY-3-METHOXYPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROP-2-ENENITRILE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring, and a substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-ETHOXY-3-METHOXYPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROP-2-ENENITRILE typically involves multi-step organic reactions. One common approach is the condensation of an appropriate aldehyde with a substituted aniline to form the quinazolinone core. This is followed by the introduction of the phenyl group through a series of substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental regulations are also critical considerations in the industrial synthesis of such complex organic molecules.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-ETHOXY-3-METHOXYPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROP-2-ENENITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents on the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4-ETHOXY-3-METHOXYPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROP-2-ENENITRILE is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, quinazolinone derivatives, including (2E)-3-(4-ETHOXY-3-METHOXYPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROP-2-ENENITRILE, are explored for their potential therapeutic applications. These compounds may serve as lead compounds for the development of new drugs targeting various diseases.

Industry

In industry, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates for other industrial processes.

Mechanism of Action

The mechanism of action of (2E)-3-(4-ETHOXY-3-METHOXYPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROP-2-ENENITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-3-(4-ETHOXY-3-METHOXYPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROP-2-ENENITRILE include other quinazolinone derivatives, such as:

  • 2-Phenylquinazolin-4(3H)-one
  • 2-(4-Methoxyphenyl)quinazolin-4(3H)-one
  • 2-(4-Hydroxyphenyl)quinazolin-4(3H)-one

Uniqueness

The uniqueness of (2E)-3-(4-ETHOXY-3-METHOXYPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROP-2-ENENITRILE lies in its specific substitution pattern and the presence of both ethoxy and methoxy groups on the phenyl ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

(E)-3-(4-ethoxy-3-methoxyphenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile

InChI

InChI=1S/C20H17N3O3/c1-3-26-17-9-8-13(11-18(17)25-2)10-14(12-21)19-22-16-7-5-4-6-15(16)20(24)23-19/h4-11H,3H2,1-2H3,(H,22,23,24)/b14-10+

InChI Key

RGQGTOLEFZMZKW-GXDHUFHOSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2)OC

Origin of Product

United States

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